molecular formula C10H20N2O2 B2480554 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide CAS No. 1342853-67-1

2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide

Cat. No. B2480554
CAS RN: 1342853-67-1
M. Wt: 200.282
InChI Key: VWWMOQOTWMAPEJ-UHFFFAOYSA-N
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Description

"2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide" belongs to the class of organic compounds known for their complex synthesis processes and diverse chemical and physical properties. These compounds are of significant interest due to their potential in various scientific and industrial applications.

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions under mild conditions. For example, the synthesis of novel acetamide derivatives with hypoglycemic activity demonstrates a typical process involving conventional synthesis techniques to achieve high yields of targeted compounds (Nikaljea, Choudharia, & Une, 2012).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure analysis of certain acetamide compounds reveals detailed information on molecular conformation, hydrogen bonding, and stereochemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, demonstrating their versatility. For example, their synthesis can involve reactions like acetylation, esterification, and amidation, leading to compounds with varied chemical properties (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different domains. These properties are often determined through experimental methods and can significantly vary depending on the molecular structure (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the applications and synthesis routes of acetamide derivatives. Studies on compounds like "this compound" provide insights into how these properties are influenced by molecular structure and substituents (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Scientific Research Applications

  • Environmental Impact and Metabolism of Related Compounds :

    • A study on the metabolism of chloroacetamide herbicides (related compounds to 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide) in human and rat liver microsomes found these compounds potentially carcinogenic in rats. The research explored the metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with key intermediates including CDEPA and CMEPA, bioactivated through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).
  • Learning and Memory Facilitation in Mice :

    • Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which are chemically similar to this compound, were synthesized and found to facilitate learning and memory in mice. This research involved synthesizing various compounds and testing them using the water maze test (Li Ming-zhu, 2012).
  • Antioxidant Activity of Coordination Complexes :

    • Research on pyrazole-acetamide derivatives showed significant antioxidant activity. These compounds were synthesized and characterized, and their antioxidant activity was determined in vitro, showing the potential of acetamide derivatives in antioxidant applications (Chkirate et al., 2019).
  • Antibacterial and Antioxidant Activities :

    • New coumarin derivatives containing acetamide moieties were synthesized and screened for antibacterial activity, showing significant activity against various bacteria (Hamdi et al., 2012).
  • Synthesis and Biological Properties :

    • The synthesis of new silicon phthalocyanines, which include acetamide derivatives, demonstrated efficient DNA binding activity. These compounds were evaluated as potential DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).
  • Hypoglycemic Activity :

    • Synthesized acetamide derivatives were evaluated for hypoglycemic activity in an animal model, showing significant activity. This highlights the potential use of acetamide derivatives in the treatment of diabetes (Nikaljea et al., 2012).
  • Role in Anion Coordination :

    • A study on the spatial orientation of amide derivatives, including acetamides, in anion coordination revealed the structural flexibility of these compounds, which could have implications in designing molecular receptors and sensors (Kalita & Baruah, 2010).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-8-10(13)11-6-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMOQOTWMAPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342853-67-1
Record name 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
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